molecular formula C10H20N2O8S2 B13842269 N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea

Cat. No.: B13842269
M. Wt: 360.4 g/mol
InChI Key: UHSWDDMEGXWJSC-QMGXLNLGSA-N
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Preparation Methods

The synthesis of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves several steps. One common method includes the reaction of a galactopyranosyl derivative with a methanethiosulfonyl ethyl urea precursor under controlled conditions. The reaction typically requires specific solvents like methanol and is conducted at temperatures ranging from 132-142°C .

Chemical Reactions Analysis

N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves its role as an affinity inactivator. It binds to specific catalytic sites on enzymes or proteins, thereby inhibiting their activity. This binding is facilitated by the methanethiosulfonyl group, which forms covalent bonds with the target molecules .

Properties

Molecular Formula

C10H20N2O8S2

Molecular Weight

360.4 g/mol

IUPAC Name

1-(2-methylsulfonylsulfanylethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea

InChI

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5-,6+,7+,8-,9-/m1/s1

InChI Key

UHSWDDMEGXWJSC-QMGXLNLGSA-N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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